Pyridin-4-ol-d5

Description

The exact mass of the compound 4-Hydroxypyridine-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-deuteriooxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)/i1D,2D,3D,4D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNTZFIIOFTKIY-HXRFYODMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1O[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45503-33-1 | |

| Record name | 45503-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridin-4-ol-d5: Chemical Properties, Structure, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ol-d5 is the deuterated isotopologue of Pyridin-4-ol, a heterocyclic aromatic organic compound. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, makes this compound a valuable tool in a variety of scientific applications. Its primary utility lies in its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from its non-deuterated counterpart in complex biological matrices. Furthermore, the kinetic isotope effect observed upon deuteration can provide insights into reaction mechanisms and metabolic pathways, making it a subject of interest in pharmacokinetic and drug metabolism studies[1].

Chemical Properties and Structure

The chemical and physical properties of this compound are summarized in the table below. It is important to note that some of the listed properties are predicted values, providing an estimation based on computational models.

| Property | Value | Source |

| Molecular Formula | C₅D₅NO | MedChemExpress, ChemBK |

| Molecular Weight | 100.13 g/mol | MedChemExpress, InvivoChem |

| CAS Number | 45503-33-1 | MedChemExpress, ChemBK |

| Appearance | Solid at room temperature | InvivoChem |

| Melting Point | 150-151 °C (for non-deuterated form) | ChemBK |

| Boiling Point | 380.6 ± 0.0 °C at 760 mmHg (Predicted) | InvivoChem |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | InvivoChem |

| Flash Point | 182.3 ± 20.4 °C (Predicted) | InvivoChem |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | InvivoChem |

| Refractive Index | 1.560 (Predicted) | InvivoChem |

| LogP | -1.3 (Predicted) | InvivoChem |

| SMILES | [2H]C1=C(C([2H])=C([2H])N=C1[2H])O[2H] | MedChemExpress |

| InChI Key | GCNTZFIIOFTKIY-HXRFYODMSA-N | InvivoChem |

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, Pyridin-4(1H)-one-d5. This equilibrium is a critical aspect of its chemistry, with the relative stability of the two tautomers being dependent on the physical state and the solvent[2][3][4]. In the gas phase, the enol form (this compound) is generally favored. However, in solution and in the solid state, the more polar keto form (Pyridin-4(1H)-one-d5) is typically more stable, particularly in polar solvents, due to intermolecular hydrogen bonding[2][5]. The presence of both tautomers can be observed spectroscopically, for instance, as multiple spots on a Thin Layer Chromatography (TLC) plate or as duplicate signals in NMR spectra[2].

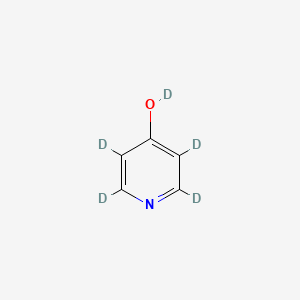

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis of the parent compound and for the analysis of deuterated molecules provide a strong foundation for researchers.

Synthesis

The synthesis of this compound would likely involve a deuteration step on a pre-existing pyridine ring or the use of deuterated starting materials in a de novo synthesis.

-

General Synthesis of 4-Hydroxypyridine: A common method for the synthesis of 4-hydroxypyridine involves the hydroxylation of a pyridine derivative. One documented procedure utilizes pyridine-4-boronic acid as a starting material. The general steps are as follows[6]:

-

A mixture of pyridine-4-boronic acid, a copper(II) sulfate pentahydrate catalyst, and an additive such as ethyl acetate is prepared in a solvent like methanol.

-

The reaction mixture is heated with continuous stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is washed to remove unreacted starting materials and by-products.

-

The crude product is then purified, typically by column chromatography.

To synthesize the deuterated analog, one might start with deuterated pyridine-4-boronic acid or perform the reaction in a deuterated solvent and with a deuterium source.

-

-

Deuteration of Pyridine: A general method for the deuteration of pyridine involves a palladium-catalyzed hydrogen/deuterium exchange reaction between pyridine vapor and heavy water (D₂O). This method could potentially be adapted for the synthesis of this compound or its precursors.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity, purity, and isotopic enrichment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence or significant reduction of proton signals corresponding to the pyridine ring and the hydroxyl group would confirm successful deuteration. Residual proton signals can be used to quantify the isotopic enrichment.

-

²H (Deuterium) NMR: The presence of deuterium signals at chemical shifts corresponding to the pyridine ring and hydroxyl positions would directly confirm the incorporation of deuterium.

-

¹³C NMR: The carbon spectrum would show characteristic shifts for the pyridine ring, with coupling to deuterium atoms potentially observable.

A general protocol for acquiring a standard 1D ¹H NMR spectrum would involve[7]:

-

Dissolving a small amount of the sample in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).

-

Transferring the solution to an NMR tube.

-

Placing the tube in the NMR spectrometer and ensuring thermal equilibrium.

-

Tuning and matching the probe, followed by lock optimization and shimming.

-

Calibrating the pulse width.

-

Acquiring the spectrum using a standard pulse sequence with an appropriate number of scans and a suitable relaxation delay.

-

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution of this compound. The mass spectrum will show a molecular ion peak at m/z 100, corresponding to the fully deuterated species. The relative intensities of peaks at lower masses (m/z 99, 98, etc.) can be used to determine the degree of isotopic enrichment. Electrospray ionization (ESI) is a suitable technique for analyzing this compound[8].

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The C-D and O-D stretching vibrations will appear at lower frequencies compared to the corresponding C-H and O-H vibrations in the non-deuterated compound, providing further evidence of deuteration[9].

Biological Activity and Metabolism

While this compound is primarily used as an analytical standard, the biological activities of its non-deuterated counterpart and related structures are of interest to researchers in drug discovery and development.

Catabolism of 4-Hydroxypyridine

Research on Arthrobacter sp. has elucidated a catabolic pathway for 4-hydroxypyridine[10]. The bacterium can utilize 4-hydroxypyridine as a sole source of carbon and energy. The degradation pathway involves the following key steps[10]:

-

Hydroxylation: 4-hydroxypyridine is first hydroxylated to 3,4-dihydroxypyridine by a flavin-dependent monooxygenase.

-

Ring Cleavage: The resulting 3,4-dihydroxypyridine undergoes oxidative ring opening, catalyzed by an amidohydrolase, to form 3-(N-formyl)-formiminopyruvate.

-

Further Conversion: This intermediate is then converted to 3-formylpyruvate by a hydrolase.

Caption: Catabolic pathway of 4-hydroxypyridine.

Biological Activities of Related Compounds

Derivatives of 4-hydroxypyridone have been shown to exhibit a range of biological activities:

-

Antimicrobial and Cytotoxic Activities: Certain 4-hydroxy-2-pyridone alkaloids isolated from fungi have demonstrated broad-spectrum cytotoxicity against various cancer cell lines and selective activity against bacteria such as S. aureus[11].

-

Enzyme Inhibition: Some militarinone-inspired 4-hydroxypyridones have been identified as selective ATP-competitive inhibitors of the stress pathway kinase MAP4K4, suggesting potential therapeutic applications in neurological diseases[12].

-

Pharmaceutical Intermediates: 4-Hydroxypyridine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, antivirals, and cardiovascular drugs[13].

Conclusion

This compound is a specialized chemical tool with significant applications in analytical chemistry, particularly in mass spectrometry- and NMR-based quantitative studies. Its value stems from the stable isotopic label, which allows for its use as an internal standard and as a probe in metabolic and pharmacokinetic research. While detailed experimental protocols for its synthesis and analysis are not widely published, established methods for the synthesis of pyridines and the analysis of deuterated compounds provide a solid framework for its use. The biological activities of related 4-hydroxypyridine and pyridone derivatives highlight the potential for this chemical scaffold in drug discovery, further underscoring the importance of tools like this compound in advancing pharmaceutical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 7. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 8. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 | Semantic Scholar [semanticscholar.org]

- 10. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

In-Depth Technical Guide: Synthesis and Purification of Pyridin-4-ol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Pyridin-4-ol-d5, a deuterated analog of Pyridin-4-ol. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard in mass spectrometry-based bioanalysis. This guide outlines a feasible synthetic route, detailed experimental protocols, and purification strategies, supported by quantitative data and workflow visualizations.

Overview of the Synthetic Strategy

The synthesis of this compound can be approached in a two-stage process:

-

Synthesis of the Pyridin-4-ol Core: Preparation of the non-labeled Pyridin-4-ol scaffold.

-

Deuteration: Introduction of deuterium atoms onto the pyridin-4-ol core via hydrogen-deuterium (H/D) exchange.

This guide will focus on a robust and high-yielding method for the synthesis of the pyridin-4-ol core via diazotization of 4-aminopyridine, followed by a plausible H/D exchange strategy.

Synthesis of the Pyridin-4-ol Core

A well-established and efficient method for the synthesis of 4-hydroxypyridine is the diazotization of 4-aminopyridine, followed by hydrolysis of the resulting diazonium salt. This method has been reported to achieve high yields.

Experimental Protocol: Synthesis of 4-Hydroxypyridine

This protocol is adapted from a known procedure involving diazotization and hydrolysis.

Materials:

-

4-Aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Butyl nitrite

-

Barium Hydroxide solution

-

Carbon Dioxide

-

Activated Carbon

-

Methanol

Procedure:

-

Preparation of the Diazonium Solution:

-

In a 1000 mL three-necked flask, cautiously add 140 mL of 98% concentrated sulfuric acid to 400 mL of water while maintaining the temperature between 20-40°C.

-

Cool the solution to 0-20°C and add 95 g of 99% 4-aminopyridine.

-

Slowly add 150.8 g of butyl nitrite over approximately 120 minutes, ensuring the temperature is strictly controlled.

-

-

Hydrolysis and Neutralization:

-

Transfer the diazonium solution to a separate flask and dilute with 2000 mL of water.

-

Neutralize the solution by adding a barium hydroxide solution, controlling the reaction temperature at 30-60°C until the pH reaches 7.5-8.

-

Introduce carbon dioxide to precipitate excess barium hydroxide until the pH is 6.

-

-

Purification of Crude 4-Hydroxypyridine:

-

Filter the reaction mixture and wash the precipitate to obtain a crude 4-hydroxypyridine solution.

-

Transfer the crude solution to a 2 L three-necked flask.

-

Add activated carbon and 99.5% methanol for decolorization and initial purification.

-

The final product can be further purified by vacuum distillation to yield high-purity 4-hydroxypyridine.

-

Quantitative Data for 4-Hydroxypyridine Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-Aminopyridine (95 g) | [1] |

| Key Reagents | Concentrated H₂SO₄, Butyl nitrite, Ba(OH)₂ | [1] |

| Reported Yield | ~92% | [1] |

| Purity | >99% | [1] |

Deuteration of Pyridin-4-ol

The introduction of deuterium can be achieved through H/D exchange reactions. Given the tautomeric nature of 4-hydroxypyridine, which exists in equilibrium with 4-pyridone, the deuteration can potentially occur at various positions on the ring. The 4-pyridone tautomer is favored in solution.

One promising method for the deuteration of pyridine derivatives is through an electrochemical approach, which has been shown to be highly regioselective for the C4-position in a range of pyridine substrates. While a specific protocol for 4-hydroxypyridine is not explicitly detailed in the literature, a general procedure can be adapted.

Proposed Experimental Protocol: Electrochemical C4-Deuteration

This proposed protocol is based on a general method for the electrochemical C-H deuteration of pyridine derivatives with D₂O.

Materials:

-

4-Hydroxypyridine

-

Deuterium Oxide (D₂O)

-

Tetrabutylammonium iodide (ⁿBu₄NI)

-

Anhydrous Dimethylformamide (DMF)

-

Graphite felt (anode)

-

Lead plate (cathode)

-

Undivided electrochemical cell

Procedure:

-

Reaction Setup:

-

In an oven-dried 15 mL undivided electrochemical cell equipped with a magnetic stir bar, add 4-hydroxypyridine (0.3 mmol), ⁿBu₄NI (0.3 mmol, 1.0 equiv.), and D₂O (15 mmol, 50.0 equiv.).

-

Add 4.0 mL of anhydrous DMF via syringe.

-

Equip the cell with a graphite felt anode and a lead cathode.

-

-

Electrolysis:

-

Conduct the electrolysis at a constant current of 20 mA for 10 hours at room temperature with stirring.

-

-

Work-up and Purification:

-

After the reaction is complete, extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate Pyridin-4-ol-d₅.

-

Expected Quantitative Data for Deuteration

The following table presents expected outcomes based on reported data for similar pyridine derivatives. Actual results for 4-hydroxypyridine may vary and would require experimental optimization.

| Parameter | Expected Value | Reference |

| Deuterium Source | D₂O | [2] |

| Catalyst/Electrolyte | ⁿBu₄NI | [2] |

| Isotopic Enrichment (D-inc) | Good to excellent (>90%) | [2] |

| Yield | Good to excellent | [2] |

| Regioselectivity | Expected primarily at C4 | [2] |

Purification of this compound

The purification of pyridin-4-ol and its deuterated analog is complicated by the tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. These tautomers often have similar polarities, making chromatographic separation challenging.

Purification Strategies:

-

Column Chromatography: While challenging, careful selection of the stationary and mobile phases may allow for the separation of the desired product from impurities.

-

Vacuum Distillation: This technique can be effective for purifying the non-deuterated 4-hydroxypyridine and may be applicable to the deuterated analog, provided it is thermally stable.

-

Derivatization: A common strategy to overcome purification difficulties is to convert the crude product into a less polar derivative that is easier to purify. For instance, the crude mixture can be deprotonated with a base like sodium hydride and then reacted with nonafluorobutanesulfonyl fluoride to form a pyridin-4-yl nonaflate. This derivative can be readily purified by standard silica gel chromatography, and the nonaflate group can be subsequently removed if necessary.

Visualizing the Workflow and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed synthetic pathway.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Proposed electrochemical deuteration pathway of Pyridin-4-ol.

Conclusion

This technical guide outlines a comprehensive and feasible approach for the synthesis and purification of this compound. The presented two-step strategy, involving the synthesis of the pyridin-4-ol core followed by electrochemical deuteration, offers a promising route to this valuable isotopically labeled compound. The provided experimental protocols and purification strategies, along with the quantitative data, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further experimental optimization, particularly for the deuteration and purification steps, is recommended to achieve the desired yield and isotopic enrichment for specific applications.

References

Physical and chemical characteristics of Pyridin-4-ol-d5

An In-depth Technical Guide to Pyridin-4-ol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated analog of Pyridin-4-ol, where all five hydrogen atoms have been substituted with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application is as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Deuteration can also influence the pharmacokinetic and metabolic profiles of drug molecules, a property explored in drug development to enhance therapeutic efficacy[1]. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its properties, relevant experimental protocols, and key applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for its non-deuterated counterpart, Pyridin-4-ol, are included for comparison where available, as the deuterated version is expected to have very similar physical properties.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2,3,5,6-tetradeuterio-4-deuteriooxypyridine | [2] |

| Molecular Formula | C₅D₅NO | [1][3] |

| Molecular Weight | 100.13 g/mol | [1][2] |

| Exact Mass | 100.068 u | [2] |

| CAS Number | 45503-33-1 | [1] |

| Unlabeled CAS | 626-64-2 | [1] |

| Appearance | Solid at room temperature | [2] |

| Melting Point | 150-151 °C (lit.) | [3] |

| Boiling Point | 380.6 ± 0.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |

Solubility and Partitioning

| Property | Value | Reference / Notes |

| Water Solubility | Soluble | Based on Pyridine-d5[4][5][6] |

| Organic Solvents | Slightly soluble in DMSO and Methanol. Soluble in alcohol, ether, acetone, benzene. | Based on Pyridin-4-ol and Pyridine-d5[4][5][6][7] |

| LogP | -1.3 (Predicted) | [2] |

| pKa | 3.2 at 20°C (for Pyridin-4-ol) | [7] |

Chemical Characteristics and Tautomerism

A critical chemical characteristic of Pyridin-4-ol is its existence in a tautomeric equilibrium with Pyridin-4-one. In the case of the deuterated analog, this involves an equilibrium between this compound and 4-Pyridone-d4, with the deuterium atom moving between the oxygen and the nitrogen. This equilibrium is influenced by factors such as the solvent, concentration, and temperature[8]. In polar solvents, the pyridone tautomer is generally the favored form[8]. This phenomenon has significant implications for its analysis and purification, as the presence of two rapidly interconverting species can lead to broadened peaks in NMR spectra and difficulties in chromatographic separation[8].

Caption: Tautomeric equilibrium between this compound and 4-Pyridone-d4.

Experimental Protocols

Synthesis and Purification

The synthesis of pyridin-4-ol derivatives can be challenging. Common methods include multi-component reactions or starting from precursors like 4-aminopyridine[9][10]. A general procedure starting from 4-aminopyridine involves:

-

Diazotization: 4-aminopyridine is treated with a nitrite source (e.g., butyl nitrite) in the presence of a strong acid like sulfuric acid to form a diazonium salt intermediate[9].

-

Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the crude 4-hydroxypyridine[9].

-

Neutralization and Isolation: The reaction mixture is neutralized, often with a base like barium hydroxide, and the crude product is isolated[8][9].

Purification is complicated by the tautomerism and high polarity of the product[8][10]. A common and effective strategy involves derivatization to a less polar compound that is more amenable to standard silica gel chromatography[8][10].

Protocol for Derivatization and Purification:

-

Deprotonation: The crude pyridin-4-ol/pyridin-4-one mixture is dissolved in a suitable solvent (e.g., THF) and deprotonated with a strong base such as sodium hydride (NaH) to form the corresponding pyridin-4-olate[8][10].

-

Sulfonylation: The resulting olate is then reacted with a sulfonating agent, such as nonafluorobutanesulfonyl fluoride (NfF), to yield the pyridin-4-yl nonaflate derivative[8][10].

-

Chromatography: This less polar nonaflate can be effectively purified using column chromatography on silica gel, typically with an eluent system like petroleum ether and ethyl acetate[9][10].

Analytical Characterization

-

NMR Spectroscopy: In ¹H NMR, the spectrum of this compound would be expected to show a significant reduction or complete absence of signals corresponding to the pyridine ring and hydroxyl protons compared to its non-deuterated analog. Residual proton signals in the deuterated solvent are used as a reference[11]. The presence of tautomers can cause peak broadening[8].

-

Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound will appear at an m/z value 5 units higher than that of the unlabeled Pyridin-4-ol (95.10 g/mol )[12]. This mass shift is a key feature used in isotope dilution mass spectrometry.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-D stretching vibrations, which occur at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretches (around 2800-3200 cm⁻¹). Similarly, the O-D stretch will be shifted to a lower wavenumber compared to the O-H stretch. IR and Raman spectra for the related Pyridine-d5 have been extensively studied[5][13][14][15][16].

Applications in Research and Drug Development

The primary utility of this compound stems from its nature as a stable isotope-labeled compound.

Internal Standard in Quantitative Analysis

This compound is an ideal internal standard for quantifying the unlabeled analog in biological or environmental samples[1]. Because it is chemically identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency in mass spectrometry, correcting for sample loss during preparation and instrumental variability. The mass difference allows for its distinct detection by the mass spectrometer.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Tracers in Metabolic Studies

Stable isotope-labeled compounds like this compound can be used as tracers to follow the metabolic fate of a parent drug molecule in vitro and in vivo. The deuterium label allows metabolites to be distinguished from endogenous compounds by mass spectrometry, aiding in the identification of metabolic pathways.

Kinetic Isotope Effect

The substitution of hydrogen with the heavier deuterium isotope can slow down the rate of chemical reactions where a C-H bond is broken in the rate-determining step. This is known as the kinetic isotope effect. In drug development, this principle is sometimes exploited by selectively deuterating a drug molecule at sites of metabolic oxidation. This can slow down its metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites[1].

Conclusion

This compound is a specialized chemical reagent with significant applications in analytical and pharmaceutical sciences. Its physical properties are nearly identical to its non-deuterated analog, but its increased mass makes it an excellent internal standard for precise quantification. Understanding its chemical characteristics, particularly the tautomeric equilibrium with 4-Pyridone-d4, is crucial for its effective synthesis, purification, and analysis. As analytical techniques become more sensitive and the study of drug metabolism more detailed, the role of stable isotope-labeled compounds like this compound will continue to be indispensable for researchers, scientists, and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Isotope-Labeled Compounds | 45503-33-1 | Invivochem [invivochem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PYRIDINE-D5 CAS#: 7291-22-7 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. soc.chim.it [soc.chim.it]

- 11. chem.washington.edu [chem.washington.edu]

- 12. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 | Semantic Scholar [semanticscholar.org]

- 14. PYRIDINE-D5 | 7291-22-7 [chemicalbook.com]

- 15. animal.ivfstore.com [animal.ivfstore.com]

- 16. Pyridine-d5 \ 100 \ , D = 99.96atom 7291-22-7 [sigmaaldrich.com]

A Technical Guide to High-Purity Pyridin-4-ol-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available high-purity Pyridin-4-ol-d5, a deuterated analog of Pyridin-4-ol. This document is intended to assist researchers in selecting a suitable supplier and provides technical information relevant to its application in experimental settings.

Commercial Supplier Overview

High-purity this compound is available from a select number of specialized chemical suppliers. The following table summarizes the key specifications from prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity |

| MedChemExpress | HY-W007690S | 45503-33-1 | C₅D₅NO | 100.13 | Not specified | >98% (typically) |

| LGC Standards (Toronto Research Chemicals) | TRC-P999725 | 45503-33-1 | C₅D₅NO | 100.13 | Not specified | Not specified |

Note: Isotopic and chemical purity are critical parameters for applications in quantitative analysis and as internal standards. While not always explicitly stated on product web pages, this information is typically available on the Certificate of Analysis provided with the product.

Physicochemical Properties

-

Appearance: Typically a solid.

-

Storage: Recommended storage conditions are typically at -20°C for long-term stability.

-

Solubility: Soluble in DMSO.

Experimental Protocols for Quality Assessment

The following are generalized protocols for the assessment of isotopic and chemical purity of deuterated compounds like this compound. These methods are standard in the field and can be adapted based on available instrumentation and specific experimental needs.

Determination of Isotopic Purity by Quantitative NMR (qNMR)

Objective: To determine the isotopic enrichment of Deuterium in this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and a certified internal standard (with known purity) into an NMR tube.

-

Dissolve the sample and standard in a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification. A D1 of 5 times the longest T1 relaxation time is recommended.

-

Optimize acquisition parameters for a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Integrate the signals corresponding to the residual protons in this compound and the signals of the internal standard.

-

Calculate the isotopic purity based on the integral ratios, the number of protons for each signal, and the known purity of the internal standard.

-

Determination of Chemical Purity by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and assess the chemical purity of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Mass Spectrometry Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it onto an LC-MS system for separation from any potential impurities.

-

Acquire a full scan mass spectrum in a suitable ionization mode (e.g., ESI+ or ESI-).

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the deuterated compound ([M+H]⁺ or [M-H]⁻).

-

Analyze the spectrum for the presence of any impurity peaks. The relative intensity of these peaks can provide a semi-quantitative measure of purity.

-

Logical Workflow for Supplier Selection and Quality Control

The following workflow outlines a systematic approach for researchers to select a supplier and verify the quality of high-purity this compound for their studies.

Caption: A logical workflow for the procurement and quality control of this compound.

Potential Signaling Pathway Involvement: DNA Damage Response

Some pyridine derivatives have been shown to induce cellular senescence through the activation of the p21 signaling pathway by causing DNA damage.[1] The DNA damage response (DDR) is a complex network of signaling pathways that are activated in response to DNA damage. A key player in this response is the tumor suppressor protein p53, which can induce the expression of the cyclin-dependent kinase inhibitor p21. p21, in turn, can halt the cell cycle, allowing time for DNA repair.

The following diagram illustrates a simplified overview of the p21-mediated DNA damage response pathway.

Caption: A simplified diagram of the p21-mediated DNA damage response pathway.

References

Isotopic Purity of Pyridin-4-ol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Pyridin-4-ol-d5, a deuterated analog of Pyridin-4-ol. The incorporation of deuterium into molecules is a critical strategy in drug discovery and development, primarily to modulate pharmacokinetic properties through the kinetic isotope effect. Therefore, ensuring high isotopic purity is paramount for the reliability and reproducibility of preclinical and clinical studies. This document outlines the common analytical methodologies for determining isotopic purity, presents typical purity data for analogous compounds, and describes a plausible synthetic route for this compound.

Data Presentation: Isotopic Purity of Deuterated Compounds

While a specific certificate of analysis for this compound was not publicly available at the time of this writing, the following table summarizes the typical isotopic purities of commercially available deuterated compounds with similar structural features, providing an expected range for this compound.

| Compound | Degree of Deuteration | Stated Isotopic Purity (atom % D) | Analytical Method(s) |

| Pyridine-d5 | d5 | ≥ 99.5% | NMR Spectroscopy |

| Pyridine-d5 | d5 | 99.8% | Not Specified |

| Tamsulosin-d4 | d4 | 99.5% | HR-MS, NMR |

| Oxybutynin-d5 | d5 | 98.8% | HR-MS, NMR |

| Eplerenone-d3 | d3 | 99.9% | HR-MS, NMR |

| Propafenone-d7 | d7 | 96.5% | HR-MS, NMR |

Table 1: Representative Isotopic Purity of Commercially Available Deuterated Compounds. Data compiled from publicly available information.[1]

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Analysis

High-resolution mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a rapid and highly sensitive method for determining the isotopic distribution of a sample.[2][3]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration typically in the range of 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) coupled with an ESI source is used. The instrument must be calibrated to ensure high mass accuracy.

-

Data Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in positive or negative ion mode, depending on the ionization efficiency of the analyte. Full scan mode is used to capture the entire isotopic cluster of the molecular ion.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound. The most abundant peak will be the fully deuterated species ([M+H]⁺ for the d5-isotopologue).

-

Peaks corresponding to lower deuteration levels (d4, d3, etc.) will be observed at consecutively lower m/z values.

-

The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak.

-

The isotopic purity is calculated as the percentage of the d5-isotopologue relative to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Analysis

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the positions of deuterium incorporation and quantify the isotopic purity. Both ¹H and ²H (Deuterium) NMR can be employed.

¹H NMR Methodology:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6, Chloroform-d) that does not have signals overlapping with the expected residual proton signals of the analyte.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. To achieve quantitative results, a sufficient relaxation delay between scans is crucial.

-

Data Analysis:

-

In a highly deuterated sample, the proton signals will be significantly attenuated.

-

The presence of small signals in the regions where protons are expected in the non-deuterated Pyridin-4-ol indicates incomplete deuteration.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of a known internal standard or to the signal of a non-deuterated portion of the molecule if one exists.

-

²H NMR Methodology:

-

Sample Preparation: The sample is dissolved in a non-deuterated solvent (e.g., DMSO, Chloroform).

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe is required.

-

Data Acquisition: A ²H NMR spectrum is acquired.

-

Data Analysis:

-

The ²H NMR spectrum will show signals corresponding to the deuterium atoms at different positions in the molecule.

-

The chemical shifts in the ²H spectrum are analogous to those in the ¹H spectrum.

-

The presence of signals at the expected positions confirms the sites of deuteration. The relative integrals of these signals can provide information about the distribution of deuterium.

-

Synthesis of this compound

While the exact commercial synthesis of this compound may be proprietary, a plausible synthetic route can be conceptualized based on established methods for pyridine synthesis and deuteration. A common approach involves the deuteration of a pre-formed pyridine ring.

One possible pathway starts from Pyridine-N-oxide. The N-oxide functional group activates the pyridine ring for electrophilic substitution and can also facilitate H/D exchange at the ortho and para positions under certain conditions. Subsequent removal of the N-oxide would yield the desired deuterated pyridine derivative, which can then be converted to this compound.

Visualizations

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tautomerism of Pyridin-4-ol and its deuterated analog

An In-depth Technical Guide to the Tautomerism of Pyridin-4-ol and its Deuterated Analog

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in chemistry with profound implications in drug discovery and materials science. The specific case of pyridin-4-ol presents a classic example of lactam-lactim tautomerism, existing in equilibrium with its pyridin-4(1H)-one form. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and physical state.[1][2][3] Understanding and controlling this equilibrium is crucial for drug development professionals, as the different tautomers of a molecule can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic pathways.

This technical guide provides a comprehensive overview of the tautomerism of pyridin-4-ol, with a special focus on the influence of isotopic substitution, specifically the replacement of hydrogen with deuterium. We will delve into the experimental methodologies used to characterize this equilibrium, present quantitative data, and explore the underlying principles that govern this phenomenon.

The Pyridin-4-ol Tautomeric Equilibrium

Pyridin-4-ol exists in a dynamic equilibrium between two tautomeric forms: the aromatic alcohol form (pyridin-4-ol or the "enol" form) and the non-aromatic amide form (pyridin-4(1H)-one or the "keto" form).[1][4][5] While the pyridone form disrupts the aromaticity of the pyridine ring, it is often stabilized by factors such as intermolecular hydrogen bonding and the high stability of the amide functional group.[3][4]

Caption: The lactam-lactim tautomeric equilibrium of Pyridin-4-ol.

The equilibrium constant, KT = [Keto]/[Enol], dictates the relative population of each tautomer. The stability and, therefore, the dominant form, are heavily influenced by the surrounding environment.

-

Gas Phase: In the gas phase, the enol (pyridin-4-ol) form is generally the more stable tautomer.[1][2][6] Ab initio calculations suggest that 4-hydroxypyridine is more stable than 4-pyridone by approximately 2.4 kcal/mol in a vacuum.[6]

-

Solution: The equilibrium is highly solvent-dependent.[1][7] Non-polar solvents can favor the enol form or a mixture of both tautomers.[2][3] In contrast, polar solvents, particularly those capable of hydrogen bonding like water and alcohols, strongly favor the more polar keto (pyridin-4(1H)-one) form.[1][2][3]

-

Solid State: In the crystalline or solid state, the keto form is typically the predominant, if not exclusive, tautomer due to the stabilization afforded by intermolecular hydrogen bonding in the crystal lattice.[1][3][4]

The Deuterium Isotope Effect

Substituting hydrogen with its heavier isotope, deuterium, can perturb a chemical equilibrium. This is known as the deuterium isotope effect on equilibria. In the context of pyridin-4-ol tautomerism, deuteration can occur at the N-H or O-H bond. The primary cause of this effect is the difference in zero-point vibrational energy (ZPVE) between a C-H, N-H, or O-H bond and the corresponding C-D, N-D, or O-D bond. The bond to deuterium has a lower ZPVE, making it stronger and more difficult to break.

For the pyridin-4-ol equilibrium, deuteration of the tautomeric proton (N-H/O-H) is expected to shift the equilibrium. The magnitude and direction of this shift depend on the vibrational environment of the proton in each tautomer. While extensive quantitative data for the deuterated analog of pyridin-4-ol is not widely published, the principles of isotope effects suggest that the equilibrium will shift to favor the tautomer where the proton (or deuteron) is in a more constrained vibrational state (i.e., a steeper potential well).[8] This can be a subtle effect, but it is a valuable tool for mechanistic studies.[8][9]

Caption: Key factors influencing the tautomeric equilibrium of pyridin-4-ol.

Quantitative Data Summary

The following tables summarize the relative stability of the pyridin-4-ol tautomers across different phases and the characteristic spectroscopic data used for their identification.

Table 1: Relative Stability of Tautomers in Different Phases

| Phase | Dominant Tautomer | Method of Determination | Reference(s) |

| Gas Phase | Pyridin-4-ol (Enol) | IR Spectroscopy, Ab Initio Calculations | [2][6] |

| Non-polar Solvents | Mixture / Enol-favored | NMR, UV-Vis Spectroscopy | [2][3] |

| Polar Solvents (e.g., H₂O) | Pyridin-4(1H)-one (Keto) | NMR, UV-Vis Spectroscopy | [1][2][3] |

| Solid State | Pyridin-4(1H)-one (Keto) | X-ray Crystallography, IR Spectroscopy | [1][3][4] |

Table 2: Characteristic Spectroscopic Data for Tautomer Identification

| Spectroscopic Method | Pyridin-4(1H)-one (Keto Form) | Pyridin-4-ol (Enol Form) | Reference(s) |

| IR Spectroscopy | C=O stretch (~1640-1680 cm⁻¹) | O-H stretch present, C=O stretch absent | [1] |

| ¹³C NMR Spectroscopy | Signal for C=O carbon | Signal for C-OH carbon | [1] |

| ¹H NMR Spectroscopy | Distinct set of ring proton signals | Distinct, different set of ring proton signals | [1][10] |

| UV-Vis Spectroscopy | λmax ~293 nm in H₂O | Different λmax, solvent-dependent | [11][12] |

Experimental Protocols

Accurate characterization of the tautomeric equilibrium requires robust experimental design. The following sections detail the methodologies for the key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful quantitative tool for studying tautomerism in solution, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[10][13]

Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the pyridin-4-ol sample.

-

Prepare separate samples by dissolving the compound in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O) to a standard concentration.[1]

-

For the deuterated analog study, dissolve the sample in the corresponding non-deuterated NMR solvents or use a D₂O sample to study the exchangeable proton.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Ensure identical acquisition parameters (e.g., temperature, number of scans, relaxation delay) are used for all samples to ensure comparability.[1]

-

Maintain strict temperature control, as the equilibrium can be temperature-dependent.[1]

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Identify the distinct sets of peaks corresponding to the keto and enol tautomers.[1]

-

Carefully integrate the signals for corresponding, well-resolved protons in both tautomers.

-

Calculate the ratio of the tautomers from the integral values. For example, if a proton at position 2 has an integral of Iketo for the keto form and Ienol for the enol form, the ratio is Iketo / Ienol.

-

The equilibrium constant KT is calculated as [Keto]/[Enol].

-

Caption: Experimental workflow for NMR-based determination of tautomeric ratio.

UV-Vis Spectroscopy

UV-Vis spectroscopy is effective for studying tautomerism because the different electronic structures of the tautomers result in distinct absorption spectra.[12]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare stock solutions of the compound in a solvent of interest. Create a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Data Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The keto and enol forms will have different λmax values. By comparing the spectra in different solvents (where the equilibrium is known to shift), one can assign the peaks. For quantitative analysis, the spectra of "locked" derivatives (e.g., N-methyl for the keto form, O-methyl for the enol form) can be used as references to deconvolve the spectrum of the tautomeric mixture.

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[14][15]

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the pyridin-4-ol and pyridin-4(1H)-one tautomers. Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p).

-

Energy Calculation: Perform single-point energy calculations on the optimized geometries. To simulate solvent effects, employ a solvation model like the Polarizable Continuum Model (PCM).[7][12]

-

Data Analysis: Compare the final electronic energies (with zero-point vibrational energy correction) of the two tautomers. The difference in energy (ΔE) can be related to the equilibrium constant (KT) via the equation ΔG ≈ ΔE = -RTln(KT). Calculations can be repeated for the deuterated analogs by modifying the atomic masses in the input file.

Conclusion and Implications

The tautomeric equilibrium of pyridin-4-ol is a finely balanced interplay of structural and environmental factors. The keto form, pyridin-4(1H)-one, is predominantly favored in the solid state and in polar solvents, while the enol form, pyridin-4-ol, gains stability in the gas phase and non-polar media.[1][2][3] Isotopic labeling with deuterium provides a subtle but powerful method to probe and perturb this equilibrium, offering insights into reaction mechanisms and molecular dynamics.

For researchers in drug development, a thorough understanding of this tautomerism is not merely academic. The dominant tautomer in a physiological environment (aqueous, pH 7.4) will dictate the molecule's shape, polarity, and hydrogen bonding capability, which are critical determinants of its biological activity. Furthermore, since analytical characterization often occurs in various solvents (e.g., DMSO for NMR, methanol/water for LC-MS), awareness of solvent-induced tautomeric shifts is essential for accurate data interpretation and the development of robust structure-activity relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. chemtube3d.com [chemtube3d.com]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 9. Deuterium isotope effect measurements on the interactions of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tautomerism: Topics by Science.gov [science.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of Pyridin-4-ol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Pyridin-4-ol-d5. Due to the limited availability of direct experimental data for this specific isotopically labeled compound, this document presents predicted spectroscopic values based on the known data of its non-deuterated analogue, Pyridin-4-ol (also known as 4-hydroxypyridine), and the established principles of isotopic substitution effects in spectroscopy. This guide also outlines standard experimental protocols for acquiring such data.

This compound is the deuterated form of Pyridin-4-ol, a heterocyclic aromatic compound. It's important to note that Pyridin-4-ol exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium influences its spectroscopic characteristics. The deuteration of the pyridine ring is expected to have predictable effects on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Properties

| Property | Value |

| Chemical Formula | C₅D₅NO |

| Molecular Weight | 100.12 g/mol [1] |

| Tautomerism | Exists in equilibrium between the pyridin-4-ol and 1H-pyridin-4-one forms. |

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of Pyridin-4-ol and the known effects of deuterium substitution.

¹H NMR (Proton NMR)

In a fully deuterated this compound, the only expected proton signal would arise from the hydroxyl (-OH) or amine (-NH) proton, depending on the tautomeric form and the solvent used. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.

| Predicted ¹H NMR Data (in a non-deuterated, aprotic solvent) | |

| Chemical Shift (δ) ppm | Description |

| Highly variable (broad singlet) | OH or NH proton |

¹³C NMR (Carbon-13 NMR)

Deuterium substitution causes a characteristic upfield shift (to lower ppm values) for the directly attached carbon atom due to the isotopic effect. The C-D coupling will also result in splitting of the carbon signals into multiplets (typically triplets for a single deuterium).

| Predicted ¹³C NMR Data | |

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C2, C6 | ~140 (multiplet) |

| C3, C5 | ~115 (multiplet) |

| C4 | ~175 (singlet) |

Note: The chemical shifts are approximate and based on the data for 4-hydroxypyridine. The multiplicity is due to coupling with deuterium.

IR (Infrared) Spectroscopy

The vibrational frequencies of bonds involving deuterium will be lower than those of the corresponding bonds with protium due to the heavier mass of deuterium. The C-D stretching vibrations are expected to appear at a lower wavenumber compared to C-H stretches.

| Predicted IR Data | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| ~3000 | O-H stretch (broad) |

| ~2200-2300 | C-D stretching |

| ~1640 | C=O stretching (from 4-pyridone tautomer) |

| ~1500-1600 | C=C and C=N ring stretching |

MS (Mass Spectrometry)

The molecular ion peak in the mass spectrum will reflect the increased mass due to the five deuterium atoms.

| Predicted MS Data | |

| m/z Value | Interpretation |

| 100.06 | [M]⁺ (Molecular ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments to acquire the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte's signals.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 128, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer.

-

Typically, data is collected over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of a Polar Analyte in Human Plasma by LC-MS/MS Using Pyridin-4-ol-d5 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "Analyte X," a small polar compound, in human plasma. To correct for matrix effects and variations during sample processing, a stable isotope-labeled internal standard, Pyridin-4-ol-d5, was utilized. The method involves a simple protein precipitation step followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalytical applications in clinical and pharmaceutical research.

Introduction

The accurate quantification of small polar analytes in complex biological matrices such as plasma presents analytical challenges due to potential matrix effects and poor retention on conventional reversed-phase columns. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues in LC-MS/MS-based bioanalysis. An ideal SIL-IS co-elutes with the analyte and experiences similar ionization efficiency, thereby providing reliable correction for variations in sample preparation and instrument response.

This compound is the deuterated form of Pyridin-4-ol and serves as an excellent internal standard for the quantification of polar compounds. Its physicochemical properties are nearly identical to its non-labeled counterpart, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for the quantification of a model polar compound, "Analyte X," using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Analyte X: Reference standard (≥98% purity)

-

This compound (Internal Standard, IS): (≥98% isotopic purity)

-

Human Plasma (K2-EDTA): BioIVT

-

Acetonitrile (ACN): HPLC grade, Fisher Scientific

-

Methanol (MeOH): HPLC grade, Fisher Scientific

-

Formic Acid (FA): LC-MS grade, Sigma-Aldrich

-

Deionized Water: Millipore Milli-Q system

Stock and Working Solutions

-

Analyte X Stock Solution (1 mg/mL): Dissolve 10 mg of Analyte X in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

-

Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Add 50 µL of blank human plasma to each tube (or 50 µL of sample for unknowns).

-

Spike 5 µL of the appropriate Analyte X working solution into the calibration and QC tubes. Add 5 µL of 50:50 methanol:water to the blank and unknown samples.

-

Vortex briefly to mix.

-

Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to all tubes to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: Shimadzu Nexera X2

-

Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient:

-

0.0-0.5 min: 95% B

-

0.5-2.5 min: 95% to 50% B

-

2.5-3.0 min: 50% B

-

3.1-4.0 min: 95% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS)

-

System: Sciex QTRAP 6500+

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte X: Q1: 150.1 m/z -> Q3: 94.1 m/z (CE: 25 V)

-

This compound (IS): Q1: 101.1 m/z -> Q3: 73.1 m/z (CE: 28 V)

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Analyte X in human plasma. The use of a HILIC column provided good retention and peak shape for the polar analyte. This compound co-eluted with Analyte X, ensuring effective correction for matrix effects and any variability in sample processing.

Data Presentation

Table 1: Calibration Curve for Analyte X in Human Plasma

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 510,200 | 0.00245 |

| 5 | 6,300 | 515,100 | 0.01223 |

| 10 | 12,800 | 520,500 | 0.02459 |

| 50 | 64,500 | 518,900 | 0.12430 |

| 100 | 129,800 | 521,300 | 0.24899 |

| 500 | 652,100 | 519,800 | 1.25452 |

| 1000 | 1,310,500 | 522,400 | 2.50861 |

-

Linear Range: 1 - 1000 ng/mL

-

Regression Equation: y = 0.0025x + 0.0001

-

Correlation Coefficient (r²): 0.9995

Table 2: Precision and Accuracy of the Method

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 1.05 ± 0.09 | 105.0 | 8.6 | 1.08 ± 0.12 | 108.0 | 11.1 |

| LQC | 3 | 2.91 ± 0.15 | 97.0 | 5.2 | 2.88 ± 0.21 | 96.0 | 7.3 |

| MQC | 75 | 78.3 ± 3.2 | 104.4 | 4.1 | 76.9 ± 4.5 | 102.5 | 5.9 |

| HQC | 750 | 735.8 ± 25.1 | 98.1 | 3.4 | 742.5 ± 35.3 | 99.0 | 4.8 |

The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range, meeting the typical acceptance criteria for bioanalytical method validation.

Visualizations

Caption: Experimental workflow for the quantification of Analyte X.

Caption: Logic of internal standard use for accurate quantification.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of a model polar compound, Analyte X, in human plasma. The use of this compound as an internal standard ensures the reliability and accuracy of the results by compensating for matrix-induced signal suppression and procedural variations. The simple sample preparation and rapid chromatographic runtime make this method highly suitable for high-throughput bioanalytical studies in drug development and clinical research.

Application Note: High-Throughput Quantification of 4-Hydroxypyridine in Human Plasma using a Validated LC-MS/MS Method with Pyridin-4-ol-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxypyridine (4-HP) in human plasma. The method utilizes a stable isotope-labeled internal standard, Pyridin-4-ol-d5, to ensure high accuracy and precision, making it suitable for high-throughput bioanalytical studies. The protocol described herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

4-Hydroxypyridine (4-HP), a pyridine derivative, is a molecule of interest in various biological and metabolic studies. Accurate and reliable quantification of 4-HP in biological matrices is crucial for understanding its pharmacokinetics and metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological samples[1]. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust bioanalytical method, as it effectively compensates for variability in sample preparation, chromatography, and ionization[2][3][4]. This compound, the deuterated analogue of 4-HP, is an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring co-elution and similar ionization behavior, thereby leading to more accurate and precise results[4]. This application note presents a complete workflow for the determination of 4-HP in human plasma, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents

-

4-Hydroxypyridine (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 50 x 2.1 mm or equivalent

Sample Preparation

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of 4-HP and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of 4-HP by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of 4-HP to achieve final concentrations ranging from 1 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.

-

-

Protein Precipitation:

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

| 4-Hydroxypyridine | 96.0 | 68.0 | 40 | 10 | 25 | 8 |

| This compound | 101.1 | 72.1 | 40 | 10 | 25 | 8 |

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented in the tables below.

Table 1: Calibration Curve for 4-Hydroxypyridine in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1.0 | 0.012 | 102.5 |

| 5.0 | 0.061 | 98.8 |

| 10.0 | 0.123 | 101.2 |

| 50.0 | 0.615 | 99.5 |

| 100.0 | 1.230 | 100.3 |

| 250.0 | 3.075 | 99.1 |

| 500.0 | 6.150 | 98.7 |

| 1000.0 | 12.301 | 99.9 |

| Linear Range | 1.0 - 1000.0 ng/mL | |

| Correlation Coefficient (r²) | ≥ 0.998 | |

| LLOQ | 1.0 ng/mL |

Table 2: Precision and Accuracy of the Method for 4-Hydroxypyridine in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |

| Mean Conc. ± SD (ng/mL) | Precision (%CV) | ||

| LLOQ | 1.0 | 1.03 ± 0.07 | 6.8 |

| Low | 3.0 | 2.95 ± 0.15 | 5.1 |

| Medium | 300.0 | 305.1 ± 12.2 | 4.0 |

| High | 800.0 | 792.0 ± 23.8 | 3.0 |

Table 3: Recovery and Matrix Effect of 4-Hydroxypyridine and this compound

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| 4-HP | This compound | ||

| Low | 3.0 | 92.5 | 94.1 |

| High | 800.0 | 95.1 | 96.3 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of 4-Hydroxypyridine.

Caption: Metabolic pathway of 4-Hydroxypyridine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 4-hydroxypyridine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results, meeting the stringent requirements of bioanalytical method validation. This method can be readily implemented in research and drug development settings for pharmacokinetic and metabolic studies of 4-hydroxypyridine.

References

- 1. rsc.org [rsc.org]

- 2. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Pyridin-4-ol-d5 as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyridin-4-ol-d5, a deuterated analog of Pyridin-4-ol, serves as a valuable tool in metabolic research. The substitution of hydrogen atoms with deuterium provides a stable isotopic label, enabling the use of this compound as a tracer to investigate various metabolic pathways and as an internal standard for quantitative bioanalysis.[1] The increased mass of the deuterated compound allows for its distinction from its endogenous, non-labeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Key Applications:

-

Elucidation of Metabolic Pathways: this compound can be introduced into biological systems (in vitro or in vivo) to trace the metabolic fate of the pyridin-4-ol moiety. By tracking the incorporation of deuterium into downstream metabolites, researchers can identify and characterize the enzymatic reactions and pathways involved in its biotransformation. Based on studies of pyridine and its derivatives, potential metabolic transformations of Pyridin-4-ol include oxidation reactions such as hydroxylation and N-oxide formation, which are often mediated by cytochrome P450 enzymes, particularly CYP2E1.[2] Microbial degradation studies of 4-hydroxypyridine have also revealed pathways involving initial hydroxylation to pyridine-3,4-diol followed by ring cleavage, suggesting potential, analogous metabolic routes in higher organisms.[3][4][5]

-